An In-depth Technical Guide to Tert-butyl 2-nitrobenzoate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Tert-butyl 2-nitrobenzoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 2-nitrobenzoate, a valuable intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores the known biological activities of the broader class of nitrobenzoate derivatives, offering insights into its potential therapeutic relevance.
Core Compound Data
A summary of the key identifiers and physicochemical properties of Tert-butyl 2-nitrobenzoate is presented below.
| Parameter | Value | Reference |
| CAS Number | 55666-41-6 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.22 g/mol | [1] |
| IUPAC Name | tert-butyl 2-nitrobenzoate | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of Tert-butyl 2-nitrobenzoate: An Experimental Protocol
The synthesis of Tert-butyl 2-nitrobenzoate can be achieved through a two-step process commencing with the conversion of 2-nitrobenzoic acid to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. This intermediate is subsequently reacted with tert-butanol to yield the desired ester.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of acid chlorides from carboxylic acids.[2]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, combine 2-nitrobenzoic acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 30-60 minutes, or until the solid 2-nitrobenzoic acid has completely dissolved and gas evolution has ceased.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
To ensure complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate the solvent in vacuo. Repeat this step.
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The resulting crude 2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation.[3]
Step 2: Esterification of 2-Nitrobenzoyl Chloride with tert-Butanol
This procedure is a standard method for the synthesis of esters from acid chlorides and alcohols.
Materials:
-
2-Nitrobenzoyl chloride (from Step 1)
-
tert-Butanol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-nitrobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of tert-butanol and a slight molar excess of triethylamine in anhydrous DCM.
-
Slowly add the tert-butanol/triethylamine solution to the cooled 2-nitrobenzoyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude Tert-butyl 2-nitrobenzoate.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Logical Workflow for Synthesis
Caption: Synthetic pathway for Tert-butyl 2-nitrobenzoate.
Potential Biological Activities of Nitrobenzoate Derivatives
While specific biological data for Tert-butyl 2-nitrobenzoate is not extensively documented, the broader class of nitrobenzoate derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.
Antimicrobial and Antitubercular Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties, often acting as prodrugs that are activated by microbial nitroreductases. This reduction process generates reactive nitrogen species that can induce cellular damage and lead to microbial cell death.[4] A notable area of investigation is the activity of nitrobenzoate esters against Mycobacterium tuberculosis.[5] Studies have shown that derivatives with aromatic nitro substitutions are among the most active, with the 3,5-dinitrobenzoate scaffold being particularly promising for the development of new antimycobacterial agents.[5]
Anti-inflammatory and Anticancer Potential
Nitrobenzoate derivatives have also been explored for their anti-inflammatory and anticancer activities.[4] Certain nitrooxy derivatives of nitrobenzoic acid have been shown to modulate cytokine production, reducing pro-inflammatory cytokines while increasing anti-inflammatory ones.[4] The anticancer potential of this class of compounds is an emerging field of research, with proposed mechanisms including the inhibition of cancer cell migration and induction of apoptosis.[4]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of many nitroaromatic compounds is predicated on their intracellular reduction to cytotoxic species. This proposed mechanism is depicted below.
Caption: Proposed mechanism of nitrobenzoate antimicrobial activity.
Conclusion
Tert-butyl 2-nitrobenzoate is a readily synthesizable organic compound with significant potential as a building block in medicinal chemistry and drug development. While direct biological data for this specific molecule is limited, the established antimicrobial, anti-inflammatory, and anticancer activities of the broader nitrobenzoate class suggest that it and its derivatives are worthy of further investigation as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this versatile compound.
